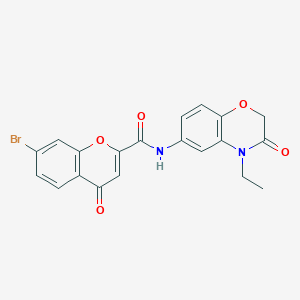![molecular formula C26H20N2O5 B11298807 3,3'-[(2-methoxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one)](/img/structure/B11298807.png)
3,3'-[(2-methoxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-HYDROXY-3-[(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)(2-METHOXYPHENYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, exhibits interesting chemical properties and biological activities that make it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-[(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)(2-METHOXYPHENYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of aniline derivatives with malonic acid equivalents under specific conditions . Another approach includes the use of anthranilic acid derivatives . These methods often require precise control of reaction conditions, including temperature, pH, and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as high-temperature transesterification and ester hydrolysis are employed to produce the compound in significant quantities . The choice of method depends on factors like availability of raw materials, desired purity, and production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-HYDROXY-3-[(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)(2-METHOXYPHENYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation, with factors like solvent choice, temperature, and reaction time playing crucial roles.
Major Products
The major products formed from these reactions include various quinolone derivatives, each with distinct chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
4-HYDROXY-3-[(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)(2-METHOXYPHENYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-HYDROXY-3-[(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)(2-METHOXYPHENYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . These interactions are often studied using techniques like molecular docking and enzyme assays to understand the compound’s effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinolone derivatives such as:
- 4-Hydroxy-2-quinolone
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
- 2,4-Dihydroxyquinoline
Uniqueness
What sets 4-HYDROXY-3-[(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)(2-METHOXYPHENYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE apart is its unique structure, which combines multiple functional groups and aromatic systems. This structural complexity contributes to its diverse chemical reactivity and biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C26H20N2O5 |
|---|---|
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)-(2-methoxyphenyl)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C26H20N2O5/c1-33-19-13-7-4-10-16(19)20(21-23(29)14-8-2-5-11-17(14)27-25(21)31)22-24(30)15-9-3-6-12-18(15)28-26(22)32/h2-13,20H,1H3,(H2,27,29,31)(H2,28,30,32) |
Clave InChI |
SUYMEUIKIXSZTL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(C2=C(C3=CC=CC=C3NC2=O)O)C4=C(C5=CC=CC=C5NC4=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-fluorophenoxy)-N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B11298745.png)
![2-oxo-N-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11298753.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B11298768.png)
![1-(Azepan-1-yl)-2-(2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)ethanone](/img/structure/B11298771.png)
![N-(4-ethoxyphenyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11298774.png)
![2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11298782.png)
![N-(2-chloro-6-fluorobenzyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11298787.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11298788.png)
![N-(4-fluorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11298796.png)
![N-(4-chlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11298803.png)
![N-cyclohexyl-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11298804.png)

